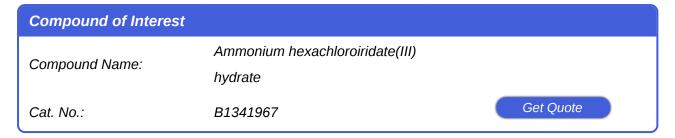


Application of Ammonium Hexachloroiridate(III) in Asymmetric Hydrogenation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an efficient and atom-economical route to chiral molecules. Iridium-based catalysts have emerged as a powerful tool in this field, particularly for the hydrogenation of challenging substrates such as unfunctionalized olefins and certain ketones. Ammonium hexachloroiridate(III), (NH4)3[IrCl6], serves as a convenient and cost-effective precursor for the synthesis of various active iridium catalysts. This document provides detailed application notes and protocols for the use of ammonium hexachloroiridate(III) as a starting material for the preparation of chiral iridium catalysts and their subsequent application in asymmetric hydrogenation.

Catalyst Preparation from Ammonium Hexachloroiridate(III)

The most common route from ammonium hexachloroiridate(III) to a versatile iridium catalyst precursor involves the synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. This dimer is a stable, air-tolerant solid that serves as an excellent starting material for the synthesis of a wide range of chiral iridium catalysts. The synthesis involves the reduction of Iridium(III) to Iridium(I) in the presence of 1,5-cyclooctadiene (COD).



Experimental Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(COD)Cl]₂

This protocol is adapted from established procedures for the synthesis of [Ir(COD)Cl]₂ from iridium salts.

Materials:

- Ammonium hexachloroiridate(III) hydrate, (NH4)3[IrCl6]·xH2O
- 1,5-cyclooctadiene (COD)
- Isopropanol
- Deionized water
- · Argon or Nitrogen gas supply
- Standard Schlenk line and glassware

Procedure:

- In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add **ammonium** hexachloroiridate(III) hydrate (1.0 eq).
- The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
- Add a 3:1 (v/v) mixture of isopropanol and deionized water.
- To this suspension, add 1,5-cyclooctadiene (3.0-4.0 eq).
- The reaction mixture is heated to reflux (typically 80-90 °C) with vigorous stirring. The color
 of the solution will gradually change from dark brown to a clear orange/red solution with a
 precipitate.
- The reaction is monitored by the formation of a crystalline orange-red precipitate. The reaction is typically complete within 12-24 hours.



- After completion, the mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes to maximize precipitation.
- The orange-red crystalline solid is collected by filtration under an inert atmosphere, washed with cold ethanol and then with hexane, and dried under vacuum.
- The resulting [Ir(COD)Cl]₂ can be stored under an inert atmosphere and used without further purification.

Synthesis of Chiral Iridium Catalysts

With the [Ir(COD)Cl]₂ precursor in hand, a variety of chiral catalysts can be synthesized by reacting it with a suitable chiral ligand. Chiral N,P-ligands have proven to be particularly effective in iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol 2: Synthesis of a Chiral Iridium(I)-N,P-Ligand Catalyst

Materials:

- [Ir(COD)CI]2
- Chiral N,P-ligand (e.g., a PHOX-type ligand) (2.0 eq relative to the dimer)
- Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
- Anhydrous, degassed hexane or pentane
- Argon or Nitrogen gas supply
- Standard Schlenk line and glassware

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 eq) in anhydrous, degassed DCM or THF.
- In a separate Schlenk flask, dissolve the chiral N,P-ligand (2.0-2.2 eq) in the same solvent.



- Slowly add the ligand solution to the solution of the iridium precursor at room temperature with stirring.
- The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
- Once the reaction is complete, the solvent is removed under vacuum to yield the crude product.
- The crude product is washed with anhydrous, degassed hexane or pentane to remove any unreacted starting materials and byproducts.
- The resulting chiral iridium catalyst is dried under vacuum and stored under an inert atmosphere.

Application in Asymmetric Hydrogenation

The synthesized chiral iridium catalyst can be directly employed in the asymmetric hydrogenation of various prochiral substrates. The following is a general protocol for the asymmetric hydrogenation of an unfunctionalized olefin.

Experimental Protocol 3: Asymmetric Hydrogenation of an Unfunctionalized Olefin

Materials:

- Chiral Iridium(I)-N,P-Ligand Catalyst
- Prochiral olefin substrate
- Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol)
- Hydrogen gas (high purity)
- High-pressure autoclave or a balloon hydrogenation setup
- Standard Schlenk line and glassware for handling air-sensitive reagents



Procedure:

- To a high-pressure autoclave or a Schlenk tube equipped with a magnetic stir bar, add the chiral iridium catalyst (typically 0.1-1 mol%).
- The vessel is evacuated and backfilled with argon or nitrogen three times.
- Add the anhydrous, degassed solvent, followed by the olefin substrate.
- The vessel is then purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (typically 1-50 bar).
- The reaction mixture is stirred vigorously at the desired temperature (ranging from room temperature to 80 °C) for the specified time (typically 1-24 hours).
- Upon completion of the reaction (monitored by GC or TLC), the hydrogen pressure is carefully released.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the chiral hydrogenated product.
- The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC.

Quantitative Data Summary

The performance of iridium catalysts derived from ammonium hexachloroiridate(III) precursors is highly dependent on the specific ligand, substrate, and reaction conditions. The following tables summarize representative data from the literature for the asymmetric hydrogenation of unfunctionalized olefins and ketones using chiral iridium catalysts.

Table 1: Asymmetric Hydrogenation of Unfunctionalized Olefins with Chiral Iridium Catalysts



Entry	Subst rate	Ligan d Type	S/C Ratio	H ₂ Press ure (bar)	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref.
1	(E)-1,2 - diphen ylprop ene	P,N- PHOX	100:1	50	25	2	>99	98	[1][2]
2	(E)-4- methyl -1- phenyl -1- penten e	P,N- Thiazo le	200:1	20	25	12	98	95	[3]
3	1- methyl styren e	P,N- Oxazol ine	100:1	1	RT	16	>99	92	[4]
4	(E)-2- methyl -3- phenyl propen oate	P,N- Bioxaz oline	500:1	30	40	24	95	97	[4]

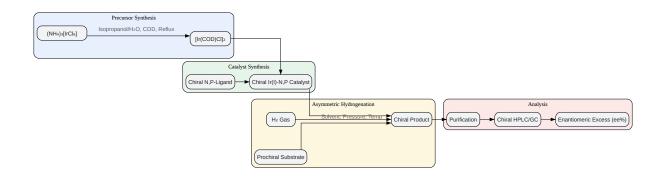
Table 2: Asymmetric Hydrogenation of Ketones with Chiral Iridium Catalysts



Entry	Subst rate	Ligan d Type	S/C Ratio	H ₂ Press ure (bar)	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref.
1	Acetop henon e	P,N,N- Pincer	1000:1	50	30	12	99	98	[5]
2	1- Tetralo ne	P,N- Oxazol ine	200:1	20	25	16	97	96	[6]
3	2- chloro acetop henon e	P,N- Amine	500:1	30	25	24	98	>99	[7]
4	Benzo ylferro cene	P,N,N- Pincer	100:1	50	50	12	>99	99	[5]

Visualizations Experimental Workflow



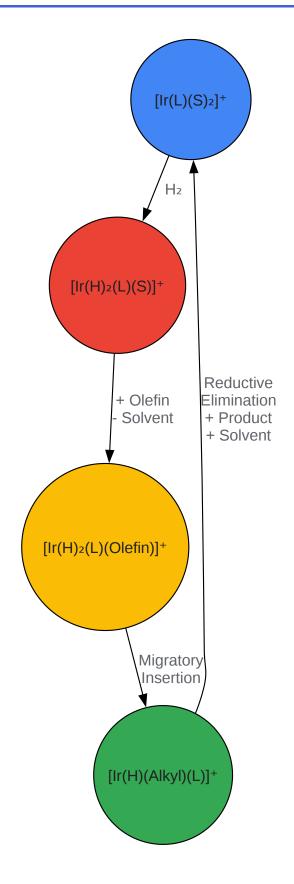


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Caption: Overall workflow from ammonium hexachloroiridate(III) to chiral product.

Proposed Catalytic Cycle for Asymmetric Hydrogenation





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